(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
(3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a bicyclic pyrrolidine derivative with a stereochemically defined core. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol . The compound features a rigid hexahydropyrrolo[3,2-b]pyrrole scaffold, with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position. Key identifiers include CAS numbers 1251021-90-5 and 1340494-62-3, depending on the stereochemical notation .
This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for developing protease inhibitors and modulators of G-protein-coupled receptors (GPCRs) due to its conformational rigidity and stereochemical purity . Its synthesis typically involves stereoselective hydrogenation and Boc protection strategies .
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Pyrrolopyrrole Core
- Starting materials: 3-bromopyrrole-2,5-diones react with aminocrotonic acid esters.
- Reaction type: Domino cyclization reaction under controlled conditions.
- Outcome: Formation of a bicyclic intermediate with partial saturation and the correct ring fusion.
This step is crucial for establishing the bicyclic framework and setting the stereochemistry of the ring junctions.
Step 2: Reduction and Saturation
- The intermediate undergoes selective reduction (e.g., catalytic hydrogenation or hydride reduction) to saturate the double bonds in the bicyclic system.
- This step converts the pyrrole ring into a hexahydropyrrolo structure, maintaining the stereochemical integrity at positions 3a and 6a.
Representative Synthetic Example from Literature
A closely related synthetic route described for analogous compounds involves:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-bromopyrrole-2,5-dione + aminocrotonic acid ester, solvent, heat | Domino cyclization forming bicyclic intermediate | Moderate to high yield |
| 2 | Catalytic hydrogenation (e.g., Pd/C, H2) or hydride reagents | Reduction of double bonds to hexahydropyrrolo core | High stereoselectivity |
| 3 | tert-butanol + coupling agent (e.g., carbonyldiimidazole) or acid catalysis | Formation of tert-butyl ester protecting group | High purity, isolated as foam or solid |
This method was adapted and optimized in industrial settings for scale-up, ensuring reproducibility and high purity of the final product.
Analytical and Purification Details
- Chromatography: Silica gel column chromatography with solvent gradients (e.g., heptane/ethyl acetate, dichloromethane/methanol/ammonia solutions) is used to purify intermediates and final products.
- Characterization:
- ^1H NMR confirms the bicyclic structure and stereochemistry.
- Mass spectrometry (MS) verifies molecular weight and purity.
- High-resolution LC-MS confirms molecular formula and compound identity.
- Typical yields reported for key intermediates and final compounds range from 50% to 90%, depending on reaction conditions and purification efficiency.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Key Reagents | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Domino cyclization | 3-bromopyrrole-2,5-dione + aminocrotonic acid ester | Solvent, heat | Bicyclic intermediate | 70-85 | Sets bicyclic core and stereochemistry |
| 2 | Reduction | Bicyclic intermediate | Pd/C, H2 or hydride reagent | Hexahydropyrrolo compound | 80-90 | Saturates ring system |
| 3 | Esterification | Hexahydropyrrolo acid | tert-butanol + coupling agent or acid catalysis | tert-butyl ester final product | 75-90 | Protects carboxyl group, facilitates purification |
Research Findings and Optimization
- Studies have demonstrated that controlling reaction temperature, solvent choice, and reagent stoichiometry is critical for maximizing yield and stereochemical purity.
- Use of carbonyldiimidazole as a coupling agent for esterification improves reaction efficiency and product stability.
- The stereochemistry (3aS,6aR) is preserved through careful selection of reduction conditions avoiding epimerization.
- Industrial processes may employ continuous flow reactors for better control and scalability.
Chemical Reactions Analysis
Types of Reactions: (3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A New Synthetic Route to Polyhydrogenated Pyrrolo 3,4-b ... - MDPI[{{{CITATION{{{_2{Rapid synthesis of hexahydropyrrolo [3,4- b]pyrrole-fused quinolines ...](https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00858c).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
Stereochemical Impact : The 3aS,6aR configuration in the target compound confers distinct conformational preferences compared to 3aS,6aS or 3aR,6aS diastereomers. For example, the 3aS,6aR isomer shows enhanced metabolic stability in glutathione adduct screening compared to 3aS,6aS analogs .
Substituent Effects : The benzo-triazole group in Compound 24 increases molecular weight and reduces solubility but enhances autotaxin inhibitory activity (IC₅₀ = 12 nM) . In contrast, the Boc-protected parent compound lacks this substituent, favoring broader utility in scaffold diversification .
Ring System Variations: Cyclopenta[c]pyrrole derivatives (e.g., ) exhibit increased rigidity due to fused cyclopentane rings, altering binding kinetics in retinol-binding protein antagonists .
Functional Comparisons
Pharmacological Activity
Commercial and Research Utility
Biological Activity
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with significant potential in biological applications. This compound belongs to the pyrrolopyrrole class and has garnered attention for its unique structural properties and biological activities.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1251021-90-5
- IUPAC Name : tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
The compound features a hexahydropyrrolo[3,2-b]pyrrole core with a tert-butyl ester group, contributing to its stability and reactivity in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The mechanism of action typically involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis.
Receptor Binding
The compound has shown potential in binding to specific receptors in cellular systems. This interaction can modulate receptor activity, influencing downstream signaling pathways that are crucial for various physiological responses.
Research Findings
Recent studies have investigated the pharmacological potential of this compound in treating diseases such as cancer and neurological disorders. The following table summarizes key findings from recent research:
Case Studies
Several case studies have highlighted the compound's application in drug development:
- Cancer Treatment : A study focused on the efficacy of this compound against non-small cell lung cancer (NSCLC). Results indicated significant tumor reduction in xenograft models.
- Neurological Disorders : Research explored the compound's neuroprotective effects in models of Alzheimer's disease. The findings suggest a potential role in reducing amyloid-beta accumulation.
The biological activity of this compound is thought to involve:
- Binding Interactions : The compound may interact with specific amino acid residues within target enzymes or receptors.
- Modulation of Signaling Pathways : By altering receptor activity or enzyme function, it can influence critical signaling pathways related to cell proliferation and apoptosis.
Q & A
Q. What are the key synthetic challenges in preparing (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, and how are they addressed?
The synthesis involves multi-step domino reactions, including cyclization of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters, followed by reduction and esterification. Critical challenges include controlling stereochemistry and minimizing side reactions. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is essential. For instance, reducing agents like lithium aluminum hydride (LiAlH₄) are used post-cyclization to stabilize intermediates, while tert-butyloxycarbonyl (Boc) protection ensures regioselectivity .
Q. How is the stereochemical configuration of this compound verified experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm stereochemistry by analyzing coupling constants and NOE (Nuclear Overhauser Effect) correlations. X-ray crystallography provides definitive structural validation, as demonstrated in studies resolving the (3aS,6aR) configuration .
Q. What standard characterization techniques are employed to assess purity and structural integrity?
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (212.289 g/mol) and accurate mass (212.152). High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., CHIRALCEL AD) evaluates enantiomeric excess (>99% in some cases). Infrared (IR) spectroscopy identifies functional groups like the Boc carbonyl stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream functionalization?
The tert-butyl group introduces steric hindrance, directing electrophilic attacks to less hindered sites (e.g., pyrrolidine nitrogen). Electronic effects from the Boc group stabilize intermediates during nucleophilic substitutions. For example, in RuO₂-mediated oxidations, the tert-butyl ester remains intact while the pyrrolo core is modified, enabling selective derivatization .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?
Discrepancies arise from varying assay conditions (e.g., pH, co-solvents) or target specificity. To address this:
- Use orthogonal assays (e.g., Amplex Red for enzyme activity vs. SPR for receptor binding).
- Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents.
- Validate targets via knock-out models or competitive binding assays .
Q. How can dynamic kinetic resolution improve enantioselective synthesis of related pyrrolopyrrolidines?
As demonstrated in azabicyclic ring syntheses, chiral auxiliaries (e.g., benzyl groups) and catalysts (e.g., Ru complexes) enable dynamic epimerization. For example, aminoketal intermediates undergo 2-aza-Cope rearrangements with >99% enantiomeric excess under optimized conditions (morpholine/TFA catalysis) .
Q. What strategies mitigate low yields in large-scale domino reactions?
- Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Employ scavenger resins (e.g., dimedone for aldehyde removal) to purify intermediates in situ.
- Optimize solvent systems (e.g., CH₃CN/CCl₄ for oxidative steps) to stabilize reactive species .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a precursor for neuroactive or anticancer agents?
The bicyclic core serves as a scaffold for dopamine D₃ receptor agonists or autotaxin inhibitors. For example, coupling with 1H-benzo[d][1,2,3]triazole-5-carbonyl groups via N,N′-carbonyldiimidazole (CDI) yields potent enzyme inhibitors (IC₅₀ < 100 nM) .
Q. What in vitro models are used to evaluate its pharmacokinetic properties?
- HT-Solubility Assays : Measure solubility in phosphate buffer (pH 7.4) to predict bioavailability.
- Glutathione Adduct Screening : Assess metabolic stability via LC-MS/MS detection of thiol conjugates.
- Caco-2 Permeability : Model intestinal absorption using monolayer transepithelial resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
